

Application Note: Reverse Phase HPLC Analysis of Cefprozil in Bulk Drug Samples

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Compound of Interest

Compound Name: **Cefprozil**

Cat. No.: **B1142126**

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Introduction

Cefprozil is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.^{[1][2]} It exists as a mixture of two diastereoisomers, **(Z)-Cefprozil** and **(E)-Cefprozil**, with the Z-isomer being the more biologically active component.^[1] Accurate and robust analytical methods are crucial for the quality control of **Cefprozil** in bulk drug samples, ensuring its purity, potency, and safety. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Cefprozil** and its related impurities in bulk drug substances, based on the European Pharmacopoeia (Ph. Eur.) monograph.^[1]

Principle

This method utilizes RP-HPLC with UV detection to separate **Cefprozil** from its process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a gradient elution system composed of an aqueous phosphate buffer and acetonitrile. The method is stability-indicating and can be used for routine quality control and stability testing of **Cefprozil** bulk drug.

Experimental Protocols

Instrumentation and Materials

- HPLC System: A gradient-capable HPLC system with a UV detector is required. A Thermo Scientific™ Vanquish™ Core HPLC system or equivalent is suitable.[[1](#)]
- Column: A Hypersil GOLD™ aQ column (or equivalent C18 column, 250 mm x 4.6 mm, 5 μm) is recommended.[[2](#)][[3](#)]
- Chemicals and Reagents:
 - **Cefprozil** Reference Standard (CRS)
 - **Cefprozil** Impurity Mixture CRS
 - Ammonium phosphate, monobasic[[1](#)][[2](#)]
 - Acetonitrile (HPLC grade)[[1](#)][[2](#)]
 - Deionized water (18.2 M Ω ·cm)[[1](#)]
 - Hydrochloric acid[[1](#)]
 - Trifluoroacetic acid (for alternative mobile phase)[[4](#)]

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

Parameter	Condition
Column	Hypersil GOLD aQ, 4.6 x 250 mm, 5 μ m
Mobile Phase A	11.5 g/L Ammonium dihydrogen phosphate in water
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0	
8	
20	
25	
25.2	
45	
Flow Rate	1.0 mL/min[2][3][5]
Injection Volume	10 μ L[2][5]
Column Temperature	Ambient or 32°C[3]
Detection Wavelength	230 nm[1] or 280 nm[2][3]
Run Time	45 min[1]

Preparation of Solutions

- Mobile Phase A: Dissolve 11.5 g of ammonium dihydrogen phosphate in 1000 mL of deionized water. The pH should be approximately 4.39 and does not require adjustment.[1]
- Standard Stock Solution (100 μ g/mL): Accurately weigh 10 mg of **Cefprozil** Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 20 minutes to ensure complete dissolution and filter through a 0.2 μ m membrane filter.[2]

- Sample Solution (for bulk drug): Accurately weigh about 100 mg of the **Cefprozil** bulk drug sample, transfer to a 100 mL volumetric flask, and dissolve in acetonitrile to make a 1 mg/mL solution. Further dilute with the diluent to achieve a concentration within the linear range (e.g., 20-100 µg/mL).[2][4]

System Suitability

Before sample analysis, the system suitability must be verified. Inject a solution containing **Cefprozil** and its impurities (**Cefprozil** for peak identification CRS). The system is deemed suitable for use if the following criteria are met.

Parameter	Requirement
Resolution (Rs)	Resolution between Cefprozil (Z-isomer) and impurity F should be greater than 1.4.[1]
Tailing Factor (T)	Not more than 2.0 for the Cefprozil peak.
Theoretical Plates (N)	Greater than 2000 for the Cefprozil peak.
Relative Standard Deviation (RSD)	Not more than 2.0% for replicate injections of the standard solution.[2]

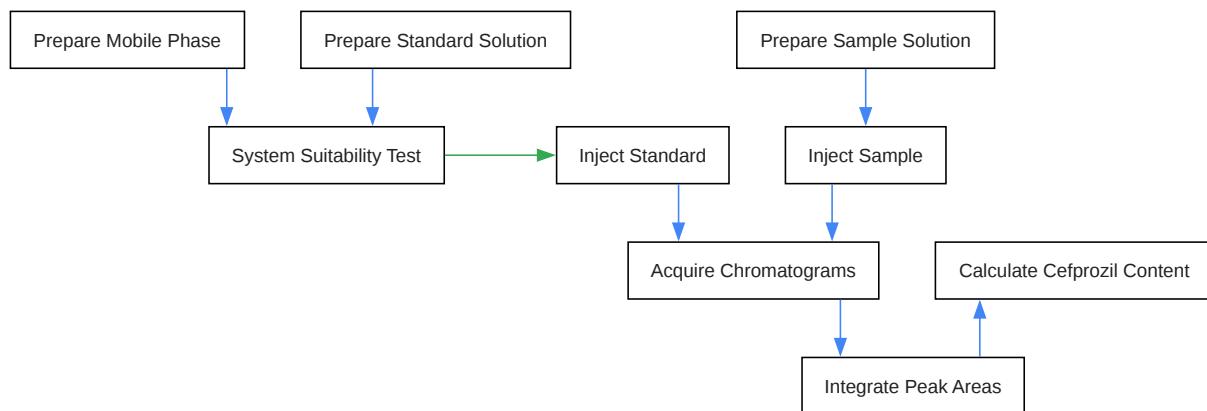
Method Validation Summary

The described HPLC method has been validated according to ICH guidelines.[2][6] A summary of the validation data is presented below.

Parameter	Result
Linearity Range	20 - 100 µg/mL[2][3]
Correlation Coefficient (r^2)	> 0.999[6]
Accuracy (% Recovery)	98% - 102%
Precision (%RSD)	
- Intraday	< 2.0%[2]
- Interday	< 2.0%[2]
Limit of Detection (LOD)	0.02181 µg/mL[2]
Limit of Quantification (LOQ)	0.06611 µg/mL[2]

Experimental Workflow

The following diagram illustrates the key steps in the analysis of **Cefprozil** bulk drug samples.



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